Cas no 1476795-98-8 (5-bromo-2-(methoxymethyl)pyrimidine)
5-bromo-2-(methoxymethyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- Not available
- 5-bromo-2-(methoxymethyl)pyrimidine
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- MDL: MFCD28501955
- Inchi: 1S/C6H7BrN2O/c1-10-4-6-8-2-5(7)3-9-6/h2-3H,4H2,1H3
- InChI Key: HBFDTJFYQNXSOG-UHFFFAOYSA-N
- SMILES: BrC1C=NC(COC)=NC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
5-bromo-2-(methoxymethyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3139-100 MG |
5-bromo-2-(methoxymethyl)pyrimidine |
1476795-98-8 | 97% | 100MG |
¥ 1,359.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3139-250 MG |
5-bromo-2-(methoxymethyl)pyrimidine |
1476795-98-8 | 97% | 250MG |
¥ 2,719.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3139-500 MG |
5-bromo-2-(methoxymethyl)pyrimidine |
1476795-98-8 | 97% | 500MG |
¥ 4,349.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3139-1 G |
5-bromo-2-(methoxymethyl)pyrimidine |
1476795-98-8 | 97% | 1g |
¥ 5,629.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3139-5 G |
5-bromo-2-(methoxymethyl)pyrimidine |
1476795-98-8 | 97% | 5g |
¥ 17,925.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3139-10 G |
5-bromo-2-(methoxymethyl)pyrimidine |
1476795-98-8 | 97% | 10g |
¥ 29,878.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3139-25 G |
5-bromo-2-(methoxymethyl)pyrimidine |
1476795-98-8 | 97% | 25g |
¥ 59,749.00 | 2021-05-07 | |
| Chemenu | CM322176-250mg |
5-Bromo-2-(methoxymethyl)pyrimidine |
1476795-98-8 | 95%+ | 250mg |
$697 | 2023-02-02 | |
| Chemenu | CM322176-1g |
5-Bromo-2-(methoxymethyl)pyrimidine |
1476795-98-8 | 95%+ | 1g |
$1444 | 2023-02-02 | |
| abcr | AB485649-100 mg |
5-Bromo-2-(methoxymethyl)pyrimidine; . |
1476795-98-8 | 100MG |
€393.20 | 2023-04-20 |
5-bromo-2-(methoxymethyl)pyrimidine Suppliers
5-bromo-2-(methoxymethyl)pyrimidine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 5-bromo-2-(methoxymethyl)pyrimidine
Introduction to 5-bromo-2-(methoxymethyl)pyrimidine (CAS No. 1476795-98-8)
5-bromo-2-(methoxymethyl)pyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 1476795-98-8, is a significant intermediate in modern pharmaceutical and agrochemical synthesis. This compound, featuring a brominated pyrimidine core with a methoxymethyl substituent, has garnered considerable attention due to its versatile reactivity and utility in constructing complex molecular architectures.
The structural motif of 5-bromo-2-(methoxymethyl)pyrimidine makes it a valuable building block for the development of novel therapeutic agents. The presence of a bromine atom at the 5-position facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups. Concurrently, the methoxymethyl (OCH₂CH₃) group provides a handle for further chemical manipulation, such as oxidation or reduction, depending on the synthetic goals.
In recent years, 5-bromo-2-(methoxymethyl)pyrimidine has been increasingly employed in the synthesis of biologically active compounds. For instance, it serves as a precursor in the preparation of pyrimidine-based inhibitors targeting kinases and other enzymes implicated in cancer and inflammatory diseases. The ability to readily modify its structure allows chemists to fine-tune pharmacokinetic and pharmacodynamic properties, making it indispensable in drug discovery pipelines.
One notable application of 5-bromo-2-(methoxymethyl)pyrimidine is in the development of antiviral agents. Pyrimidine derivatives are well-known for their efficacy against viral infections, particularly those caused by RNA viruses. By incorporating this compound into drug candidates, researchers have been able to design molecules that disrupt viral replication cycles. Preliminary studies have highlighted its potential in inhibiting enzymes essential for viral polymerization, showcasing its promise as a scaffold for antiviral therapies.
The methoxymethyl group in 5-bromo-2-(methoxymethyl)pyrimidine also plays a crucial role in enhancing solubility and bioavailability of drug candidates. This feature is particularly important in oral formulations, where poor solubility can limit therapeutic efficacy. By leveraging this moiety, medicinal chemists can develop prodrugs or improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs).
Advances in synthetic methodologies have further expanded the utility of 5-bromo-2-(methoxymethyl)pyrimidine. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of complex pyrimidine derivatives. These methods not only improve yield but also reduce waste, aligning with green chemistry principles. The compound’s compatibility with various catalytic systems makes it a preferred choice for industrial-scale synthesis.
The agrochemical sector has also recognized the potential of 5-bromo-2-(methoxymethyl)pyrimidine as a key intermediate. Pyrimidine-based herbicides and fungicides are widely used to protect crops from pests and diseases. By incorporating this compound into novel formulations, agrochemical companies can develop more effective and environmentally sustainable solutions. Its stability under various environmental conditions ensures prolonged activity, reducing the frequency of application required.
From a computational chemistry perspective, 5-bromo-2-(methoxymethyl)pyrimidine has been subjected to extensive molecular modeling studies. These investigations aim to elucidate its interactions with biological targets at an atomic level. By understanding these interactions, researchers can predict binding affinities and optimize lead compounds more efficiently. Such computational approaches are becoming increasingly integral to drug discovery workflows.
The future prospects of 5-bromo-2-(methoxymethyl)pyrimidine are promising, with ongoing research exploring new applications and synthetic pathways. Innovations in biocatalysis and flow chemistry may further enhance its accessibility and scalability. As the demand for tailored molecular solutions grows, this compound is poised to remain a cornerstone of synthetic chemistry.
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